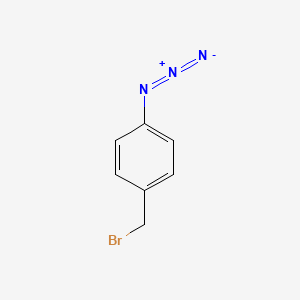

1-Azido-4-(bromomethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGXJLLXAKNJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473520 | |

| Record name | p-azidobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74489-49-9 | |

| Record name | p-azidobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 4 Bromomethyl Benzene

Established Synthetic Routes and Reaction Pathways

The primary methods for synthesizing 1-azido-4-(bromomethyl)benzene involve the introduction of the azide (B81097) and bromomethyl functionalities onto a benzene (B151609) ring. The sequence and strategy of these introductions define the major synthetic routes.

Nucleophilic Substitution of 1-Bromo-4-(bromomethyl)benzene with Sodium Azide

One common approach involves the nucleophilic substitution of 1-bromo-4-(bromomethyl)benzene with sodium azide. smolecule.com In this method, the benzylic bromine atom, which is highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate, is displaced by the azide ion. smolecule.com This reaction is typically carried out in a polar aprotic solvent.

The general reaction is as follows: 1-Bromo-4-(bromomethyl)benzene + NaN₃ → this compound + NaBr

This method is advantageous as it directly installs the azide group onto a pre-functionalized benzene ring. The starting material, 1-bromo-4-(bromomethyl)benzene, can be synthesized through various methods, including the bromomethylation of bromobenzene.

Radical Bromination of 1-Azido-4-methylbenzene (B1266617) using N-Bromosuccinimide (NBS) and AIBN

A widely documented and effective method for the synthesis of this compound is the radical bromination of 1-azido-4-methylbenzene (also known as p-azidotoluene). prepchem.comrsc.org This reaction specifically targets the benzylic hydrogens of the methyl group for substitution with bromine. khanacademy.org The process is a two-step synthesis, beginning with the formation of the azido (B1232118) precursor.

Step 1: Synthesis of 1-Azido-4-methylbenzene The synthesis of 1-azido-4-methylbenzene typically starts from p-toluidine (B81030) (4-methylaniline). rsc.org The p-toluidine is first diazotized using sodium nitrite (B80452) in an acidic medium, followed by the introduction of the azide group via reaction with sodium azide. rsc.org

Step 2: Radical Bromination The subsequent bromination of 1-azido-4-methylbenzene is a free-radical chain reaction. organic-chemistry.org N-Bromosuccinimide (NBS) serves as the bromine source, and azobisisobutyronitrile (AIBN) acts as a radical initiator. prepchem.com The reaction is typically conducted under reflux in a suitable solvent and under an inert atmosphere. prepchem.comrsc.org AIBN decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group of 1-azido-4-methylbenzene. This creates a resonance-stabilized benzylic radical, which then reacts with NBS to form the desired product and a succinimidyl radical, continuing the chain reaction. organic-chemistry.org

| Reagents | Role |

| 1-Azido-4-methylbenzene | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

This method offers good selectivity for the benzylic position, minimizing reactions on the aromatic ring. khanacademy.org

Conversion of p-Azidobenzyl Alcohol to this compound

Another synthetic route involves the conversion of p-azidobenzyl alcohol to the target compound. unifi.itpurdue.edu This is typically achieved through a reaction with a brominating agent that can convert a primary alcohol into a primary alkyl bromide.

One documented procedure utilizes phosphorus tribromide (PBr₃) in a solvent like dichloromethane (B109758) (DCM). unifi.itclockss.org The reaction is generally performed at a reduced temperature initially and then allowed to proceed at room temperature. unifi.it

The synthesis of the starting material, p-azidobenzyl alcohol, can be accomplished by the diazotization of p-aminobenzyl alcohol followed by treatment with sodium azide. unifi.itpurdue.edu

Optimization Parameters in Synthetic Procedures

To maximize the yield and purity of this compound, careful control of reaction conditions is essential. Key parameters include the choice of solvent and the regulation of temperature and reaction time.

Solvent Selection and Its Influence on Yield and Selectivity

The choice of solvent plays a critical role in the outcome of the synthesis.

For Nucleophilic Substitution: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred for the reaction of 1-bromo-4-(bromomethyl)benzene with sodium azide. These solvents effectively solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile, thereby accelerating the reaction rate.

For Radical Bromination: In the radical bromination of 1-azido-4-methylbenzene, non-polar solvents are typically used. Carbon tetrachloride (CCl₄) has been historically employed and can improve reaction rates. prepchem.com However, due to its toxicity and environmental concerns, benzene has been used as an alternative, offering higher selectivity. organic-chemistry.org Modern approaches often substitute these with safer alternatives like acetonitrile (B52724). organic-chemistry.org The insolubility of the succinimide (B58015) byproduct in CCl₄ can be an indicator of reaction completion. organic-chemistry.org

| Solvent | Synthetic Route | Impact on Reaction |

| Dimethylformamide (DMF) | Nucleophilic Substitution | Promotes nucleophilic attack by solvating the cation. |

| Dimethyl sulfoxide (DMSO) | Nucleophilic Substitution | Similar to DMF, enhances nucleophilicity of the azide. |

| Carbon Tetrachloride (CCl₄) | Radical Bromination | Improves reaction rate but is environmentally hazardous. |

| Benzene | Radical Bromination | Offers higher selectivity but has toxicity concerns. |

| Acetonitrile | Radical Bromination | A safer alternative to CCl₄ and benzene. organic-chemistry.org |

Temperature Control and Reaction Duration

Precise temperature management and appropriate reaction times are crucial for successful synthesis.

For Nucleophilic Substitution: The reaction of 1-bromo-4-(bromomethyl)benzene with sodium azide is often conducted at elevated temperatures, typically between 50-70°C, for a duration of 6 to 12 hours to ensure complete reaction.

For Radical Bromination: The radical bromination of 1-azido-4-methylbenzene is generally carried out at the reflux temperature of the chosen solvent, which is around 70–80°C for solvents like benzene or carbon tetrachloride. The reaction time can be extensive, ranging from 12 to 24 hours, and in some reported cases, up to 3 days. rsc.org It is important to avoid excessive heat (above 80°C) as it can lead to the decomposition of the azide group.

Stoichiometric Considerations of Reagents

The synthesis of this compound can be achieved through different pathways, each with specific stoichiometric requirements for the reagents involved. Two primary methods are the radical bromination of an azide precursor and the nucleophilic substitution of a dibromo precursor.

One common approach involves the radical bromination of p-azidotoluene. In this method, N-bromosuccinimide (NBS) is used as the brominating agent, and a radical initiator, such as azobisisobutyronitrile (AIBN), is required to facilitate the reaction. prepchem.com The reaction is typically conducted in a non-polar solvent like carbon tetrachloride under reflux conditions. prepchem.com The stoichiometry is crucial for maximizing the yield of the desired product while minimizing side reactions.

Another synthetic route is the nucleophilic substitution of 1-bromo-4-(bromomethyl)benzene with sodium azide. This reaction is generally performed in a polar aprotic solvent. An excess of sodium azide is typically used to ensure the complete conversion of the starting material. For instance, in the synthesis of a related compound, 1-(azidomethyl)-4-(trifluoromethyl)benzene (B1441326), a 1.5-fold molar excess of sodium azide is employed relative to the bromomethyl precursor. rsc.org

Below is a data table summarizing the stoichiometric details for these synthetic methods.

Table 1: Stoichiometric Ratios for Synthesis of this compound and Analogues

| Starting Material | Reagent 1 | Reagent 2 | Molar Ratio (Starting Material:Reagent 1:Reagent 2) | Reference |

|---|---|---|---|---|

| p-Azidotoluene | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | 1 : 1.05 : 0.22 | prepchem.com |

Purification Techniques for Isolation of this compound

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. The primary technique employed is column chromatography. prepchem.com

Following the synthesis, the reaction mixture typically undergoes a series of work-up steps before chromatographic purification. This often includes removing the solvent under reduced pressure (in vacuo), re-dissolving the resulting residue in a suitable organic solvent like diethyl ether, and filtering to remove any insoluble byproducts or excess reagents. prepchem.com For example, in the synthesis from p-azidotoluene, succinimide is formed as a byproduct and is removed by filtration. prepchem.com

The crude product is then subjected to column chromatography on silica (B1680970) gel. prepchem.com The choice of eluent is critical for achieving good separation. A common mobile phase is petroleum ether, which allows for the isolation of the oily product. prepchem.com

Table 2: Purification Parameters for this compound

| Purification Step | Description | Details | Reference |

|---|---|---|---|

| Initial Work-up | Removal of solvent and insoluble byproducts. | The reaction solvent (e.g., carbon tetrachloride) is removed in vacuo. The residue is dissolved in ether and filtered. | prepchem.com |

| Chromatography | Isolation of the final product. | Column chromatography is performed using silica gel as the stationary phase. | prepchem.com |

| Elution | Separation of the compound from impurities. | Petroleum ether (b.p. 40°-60°) is used as the eluent to yield the pure compound as an oil. | prepchem.com |

Analogous Synthetic Strategies for Related Azido- and Bromomethyl-Substituted Benzene Derivatives

The synthetic principles used to prepare this compound can be extended to create a variety of related benzene derivatives featuring both azido and bromomethyl groups. These strategies often involve the careful, stepwise introduction of functional groups, taking into account their directing effects in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

A key analogous strategy is the nucleophilic substitution of a bromomethyl group with sodium azide. This method is highly effective for converting various substituted benzyl (B1604629) bromides into their corresponding benzyl azides. For example, 1-(bromomethyl)-4-(trifluoromethyl)benzene is readily converted to 1-(azidomethyl)-4-(trifluoromethyl)benzene using sodium azide. rsc.org Similarly, the synthesis of 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene involves the azidation of a bromomethyl precursor.

For the synthesis of polysubstituted benzenes, the order of reactions is paramount. libretexts.org The directing effects of the substituents already present on the benzene ring dictate the position of incoming groups. libretexts.org For instance, if synthesizing a molecule with an activating group (like methyl) and a deactivating group (like nitro), it is often advantageous to perform the reaction directed by the activating group first. libretexts.org

Furthermore, poly(bromomethyl)benzene derivatives serve as versatile platforms for creating multi-armed molecules. For example, tris(bromomethyl)benzene can react with nucleophiles like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol to form complex, star-shaped molecules through multiple substitution reactions. rsc.org This highlights a broader strategy where bromomethyl groups on a benzene core are used as reactive handles to attach various functional moieties. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Azidomethyl)-4-(trifluoromethyl)benzene |

| 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene |

| 1-Bromo-4-(bromomethyl)benzene |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol |

| Azobisisobutyronitrile (AIBN) |

| Carbon tetrachloride |

| Diethyl ether |

| N-Bromosuccinimide (NBS) |

| p-Azidotoluene |

| Petroleum ether |

| Sodium azide |

| Succinimide |

Chemical Reactivity and Mechanistic Studies of 1 Azido 4 Bromomethyl Benzene

Reactivity of the Azido (B1232118) (-N₃) Group

The azide (B81097) moiety is a versatile functional group known for its participation in a variety of powerful chemical transformations. It serves as a 1,3-dipole for cycloaddition reactions and can be smoothly converted to an amine, among other reactions.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The most prominent reaction of the azido group in 1-azido-4-(bromomethyl)benzene is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept that prioritizes reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts. nih.gov The CuAAC reaction unites an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer under mild, often aqueous, conditions. wikipedia.orgnih.gov

The reaction of this compound with a terminal alkyne, catalyzed by a copper(I) source, provides a stable, aromatic triazole linkage. This transformation is exceptionally reliable and tolerates a wide range of other functional groups on the alkyne coupling partner. researchgate.net The resulting triazole ring is more than just a linker; it is a rigid, planar unit that can participate in hydrogen bonding and dipole interactions, making it a valuable component in medicinal chemistry and materials science. researchgate.net

Below is a table summarizing typical conditions for the CuAAC reaction using benzyl (B1604629) azide, a close structural analog of this compound, which illustrates the reaction's versatility.

| Alkyne Partner | Copper Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CuI | Cyrene™ | 30 | 84 | beilstein-journals.org |

| Phenylacetylene | Cu₂O | 1,4-Dioxane | 60 | 87 | mdpi.com |

| Various Alkynes | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 25 | >95 | nih.gov |

| Phenylacetylene | CuSO₄/Sodium Ascorbate | Water/t-BuOH | 25 | 91 | wikipedia.org |

The mechanism of the CuAAC reaction is distinct from the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and is responsible for its remarkable rate acceleration and regioselectivity. wikipedia.org While debated in fine detail, the generally accepted catalytic cycle involves several key steps:

Formation of Copper(I)-Acetylide: In the presence of a Cu(I) catalyst, a terminal alkyne is deprotonated, often by a mild base, to form a highly nucleophilic copper-acetylide intermediate. The coordination to copper significantly increases the acidity of the terminal alkyne proton. researchgate.net

Coordination and Cyclization: The azide, such as this compound, coordinates to the copper center. Mechanistic studies suggest a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide. researchgate.net This is followed by the nucleophilic attack of the acetylide on the terminal nitrogen of the azide, leading to a six-membered copper-containing metallacycle intermediate.

Ring Contraction and Protonation: The metallacycle undergoes rearrangement and ring contraction to form a copper-triazolide intermediate.

Product Release: Subsequent protonation releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. researchgate.net

This stepwise, copper-mediated pathway avoids the high activation energy of the concerted thermal cycloaddition and ensures that only the 1,4-regioisomer is formed. nih.gov

The compound this compound is achiral. Therefore, stereoselectivity in its CuAAC reactions is determined by the other reactant or the catalyst. Significant progress has been made in developing enantioselective CuAAC (E-CuAAC) reactions, which add a crucial stereochemical dimension to this powerful ligation tool. acs.org

Stereocontrol can be achieved through several strategies:

Chiral Ligands: The use of chiral ligands complexed to the copper(I) catalyst can create a chiral environment that discriminates between enantiomers of a racemic chiral azide or alkyne, or between enantiotopic faces of a prochiral substrate. nih.govresearchgate.net This can lead to products with high enantiomeric or diastereomeric excess.

Kinetic Resolution: A chiral copper catalyst can react at different rates with the two enantiomers of a racemic azide or alkyne. This allows for the separation of the unreacted, slower-reacting enantiomer from the triazole product formed from the faster-reacting enantiomer. nih.gov

Dynamic Kinetic Resolution (DKR): If the stereocenter of the chiral reactant (typically the azide) is labile and can racemize under the reaction conditions, a chiral catalyst can selectively convert the rapidly equilibrating enantiomers into a single, highly enriched enantiomer of the product. researchgate.netacs.org

While these methods have been developed for α-chiral azides or specific chiral alkynes, the principles demonstrate that the CuAAC reaction involving this compound can be rendered stereoselective if it is coupled with a chiral alkyne in the presence of a suitable chiral copper catalyst.

Cycloaddition Reactions with Unsaturated Compounds

Beyond the copper-catalyzed reaction with alkynes, the azido group can participate in thermal 1,3-dipolar cycloadditions with a broader range of unsaturated compounds (dipolarophiles), including alkenes and nitriles. organic-chemistry.org This uncatalyzed transformation is known as the Huisgen 1,3-dipolar cycloaddition and proceeds through a concerted [4π + 2π] pericyclic mechanism. organic-chemistry.orgnih.gov

Compared to CuAAC, the thermal Huisgen cycloaddition generally requires more forcing conditions, such as elevated temperatures, and often results in a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles from unsymmetrical alkynes). wikipedia.orgnih.gov The reaction with alkenes produces triazoline rings, which can be unstable and may undergo further reactions like nitrogen extrusion to form aziridines or rearrangement to imines. researchgate.net While synthetically useful, the lower reactivity and lack of regiocontrol make the thermal cycloaddition less utilized than CuAAC for the azide functionality in this compound, especially in complex molecule synthesis where mild conditions and high selectivity are paramount.

Staudinger Reduction and Ligation

The azido group of this compound can be smoothly converted to a primary amine via the Staudinger reduction. This two-step reaction is exceptionally mild and chemoselective, offering an alternative to harsher reduction methods like catalytic hydrogenation.

The reaction proceeds via two distinct stages:

Iminophosphorane Formation: The azide is treated with a phosphine (B1218219), typically triphenylphosphine (B44618), which acts as a nucleophile. The phosphine attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate that quickly loses dinitrogen gas (N₂) to form a stable iminophosphorane (or aza-ylide).

Hydrolysis: The resulting iminophosphorane is then hydrolyzed, typically during aqueous workup, to yield the primary amine (in this case, 4-(bromomethyl)aniline) and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).

A powerful extension of this reaction is the Staudinger ligation . This modification involves using an engineered phosphine reagent that contains an intramolecular electrophilic trap (commonly a methyl ester) ortho to the phosphorus atom. After the iminophosphorane is formed, it undergoes a rapid intramolecular cyclization and rearrangement, ultimately forming a stable amide bond between the azide-bearing molecule and the phosphine reagent. This traceless version of the reaction has become a vital tool in chemical biology for ligating peptides and labeling biomolecules.

Reactivity of the Bromomethyl (-CH₂Br) Group

The bromomethyl group of this compound is a highly reactive benzylic halide. The C-Br bond is polarized, making the benzylic carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. Furthermore, the stability of the potential benzylic carbocation intermediate facilitates both SN1 and SN2-type substitution reactions.

This reactivity allows the 4-azidobenzyl moiety to be easily attached to various substrates containing nucleophilic functional groups, such as:

Alcohols (R-OH) to form ethers.

Thiols (R-SH) to form thioethers.

Amines (R-NH₂) to form secondary amines.

Carboxylates (R-COO⁻) to form esters.

This nucleophilic substitution reaction is orthogonal to the reactivity of the azido group, particularly its participation in the CuAAC reaction. This orthogonality is the key to the utility of this compound as a heterobifunctional linker. One can first use the bromomethyl group to attach the molecule to a substrate via nucleophilic substitution, and then use the exposed azide "handle" for a subsequent click reaction with an alkyne-modified molecule or surface. This sequential and controlled reactivity enables the construction of complex molecular architectures. beilstein-journals.org

Nucleophilic Substitution Reactions

The primary mode of reaction for the bromomethyl end of the molecule is nucleophilic substitution. The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reactivity is enhanced by the stability of the potential benzylic carbocation intermediate, facilitating both Sₙ1 and Sₙ2 pathways depending on the reaction conditions and the nucleophile.

The electrophilic nature of the benzylic bromide allows for the facile introduction of a diverse array of functional groups through reaction with corresponding nucleophiles. This versatility is a key feature of its application in constructing more complex molecules.

Thioether Formation: Reaction with thiol-containing molecules readily forms stable thioether linkages. This S-alkylation reaction is efficient and has been used to create thioether-bridged peptides for therapeutic applications. nih.gov

Ester and Ether Formation: Nucleophilic attack by carboxylates or alkoxides can be employed to form esters and ethers, respectively, at the benzylic position.

Alkoxyamine Formation: A notable example involves the reaction of this compound with N-hydroxyphthalimide in the presence of a base. This reaction proceeds via nucleophilic substitution to yield an intermediate which, upon deprotection, furnishes a reactive benzyloxyamine derivative. rsc.org This demonstrates the introduction of a more complex functional handle onto the benzene (B151609) ring.

The following table summarizes the introduction of various functional groups via nucleophilic substitution at the bromomethyl position.

| Nucleophile Class | Nucleophile Example | Functional Group Introduced | Product Class |

| Thiols | R-SH (e.g., Cysteine) | -S-R | Thioether |

| Carboxylates | R-COO⁻ | -O-CO-R | Ester |

| Alcohols/Alkoxides | R-O⁻ | -O-R | Ether |

| Phthalimides | N-hydroxyphthalimide | -O-N-(Phthaloyl) | Protected Alkoxyamine |

The nucleophilic substitution pathway is fundamental to forming new carbon-heteroatom and carbon-carbon bonds, significantly extending the molecular framework.

Carbon-Carbon (C-C) Bond Formation: A classic method for creating a new C-C bond is the reaction with cyanide ions (:CN⁻). The cyanide nucleophile attacks the benzylic bromide, displacing the bromide and forming a nitrile (4-azidobenzyl cyanide). chemspider.com This reaction adds a single carbon atom and introduces the synthetically versatile nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. This two-step process of cyanation followed by reduction is a valuable method for extending a carbon chain and introducing an aminomethyl group.

Synergistic Reactivity and Orthogonal Functionalization Strategies

The most powerful application of this compound lies in its bifunctional nature, which enables synergistic and orthogonal chemical strategies. The term "orthogonal" refers to the ability to address one functional group with a specific chemical reaction without affecting the other, allowing for precise, stepwise construction of complex molecular architectures.

The distinct chemical natures of the azide and bromomethyl groups allow them to be functionalized independently. The bromomethyl group reacts with nucleophiles, while the azide group undergoes 1,3-dipolar cycloadditions. This orthogonality is the key to its use as a heterobifunctional cross-linker.

A clear demonstration of this selective, sequential functionalization is seen in the modification of DNA. rsc.org

First, the bromomethyl group is addressed. this compound is reacted with N-hydroxyphthalimide to form the phthalimide-protected intermediate. This is followed by deprotection to yield p-azidobenzyloxyamine hydrochloride. In this step, only the bromomethyl group has reacted.

Next, the resulting molecule is used in a subsequent reaction. The newly formed benzyloxyamine group is then reacted with DNA.

Finally, the azide group is functionalized. The azide moiety, which remained inert during the initial nucleophilic substitution steps, is then available for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It can be selectively "clicked" with a terminal alkyne, such as a fluorescent dye, to attach a label to the DNA construct. rsc.org

This stepwise process, summarized in the table below, highlights the orthogonal nature of the two functional groups, enabling the molecule to act as a bridge between two different chemical entities introduced under distinct reaction conditions.

| Step | Reactive Group | Reagents | Reaction Type | Outcome |

| 1 | Bromomethyl | N-hydroxyphthalimide, Base | Nucleophilic Substitution | Functionalization of benzyl position |

| 2 | Azide | Alkyne, Cu(I) catalyst | 1,3-Dipolar Cycloaddition | Formation of a stable triazole ring |

In complex, multistep syntheses, it is often necessary to temporarily mask or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The synthesis of p-azidobenzyloxyamine provides a clear example of this strategy. rsc.org

In this synthesis, the target was to create a linker with a reactive alkoxyamine at one end and an azide at the other. Direct formation of the alkoxyamine via substitution with hydroxylamine (B1172632) is often problematic. Therefore, a protected form of hydroxylamine, N-hydroxyphthalimide, is used as the nucleophile.

Protection Step: The reaction of this compound with N-hydroxyphthalimide forms 2-((4-azidobenzyl)oxy)isoindoline-1,3-dione. Here, the phthalimide (B116566) group serves as a protecting group for the reactive hydroxylamine functionality. It is stable and allows for purification of the intermediate without unwanted side reactions.

Deprotection Step: Once the protected intermediate is formed and purified, the phthalimide group is removed to reveal the desired functional group. This is achieved by treating the intermediate with hydrazine (B178648) hydrate. The hydrazine cleaves the phthalimide, liberating the free alkoxyamine (p-azidobenzyloxyamine), which can then be used in subsequent reactions. rsc.org

This protection-deprotection sequence is crucial for the successful synthesis, ensuring that the highly reactive alkoxyamine is only generated immediately before its intended use, thereby maximizing yield and minimizing byproduct formation in a multistep synthetic route.

Applications in Organic Synthesis and Molecular Construction

Role as a Versatile Building Block in Complex Molecule Synthesis

The distinct reactivity of the azide (B81097) and bromomethyl moieties allows for their sequential and independent reactions, a concept central to its utility as a versatile building block. vulcanchem.com The bromomethyl group, containing a reactive benzylic bromide, is an excellent electrophile for nucleophilic substitution reactions. smolecule.comvulcanchem.com This allows for the attachment of the 4-azidobenzyl group to a variety of substrates.

Conversely, the azide group is well-known for its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.comvulcanchem.combeilstein-journals.org This reaction provides a highly efficient and regioselective method for forming stable 1,4-disubstituted 1,2,3-triazole rings. vulcanchem.combeilstein-journals.org The ability to perform these reactions orthogonally—where one functional group reacts without affecting the other—is a significant advantage in multi-step syntheses. vulcanchem.com

This bifunctionality is extensively used in bioconjugation chemistry for protein labeling and modification. smolecule.comvulcanchem.com The bromomethyl group can first react with a nucleophilic residue on a protein, such as a cysteine thiol. vulcanchem.com The still-available azide group can then be used to attach other molecules, like fluorophores or affinity tags, via click chemistry with an alkyne-functionalized probe. smolecule.comvulcanchem.com

A study by Hashimoto et al. demonstrated the synthesis of 1-Azido-4-(bromomethyl)benzene from (4-azidophenyl)methanol (B2391360) with a 96% yield, highlighting an efficient preparation of this key building block for further synthetic applications. clockss.org

Construction of Novel Chemical Scaffolds and Heterocycles

This compound is a pivotal precursor for constructing a variety of chemical structures, particularly nitrogen-containing heterocycles. vulcanchem.com The most prominent application is the synthesis of 1,2,3-triazoles through the CuAAC reaction. smolecule.comvulcanchem.com This reaction's reliability and mild conditions have made it a cornerstone of modern synthetic chemistry for creating complex molecular architectures. smolecule.combeilstein-journals.org

Research has shown that this building block can be used in one-pot reactions where the nucleophilic substitution at the benzylic bromide and the subsequent cycloaddition of the azide occur in a single process. beilstein-journals.org For example, reacting 1,4-bis(bromomethyl)benzene (B118104) (a related precursor) with sodium azide in situ, followed by a CuAAC reaction with terminal alkynes, efficiently produces bis(1,2,3-triazole) derivatives. beilstein-journals.org This one-pot strategy avoids the isolation of potentially hazardous biazide intermediates and streamlines the synthesis of these divalent compounds. beilstein-journals.org

The following table outlines examples of heterocycles and scaffolds synthesized using azide-containing building blocks.

| Precursor(s) | Reagents/Conditions | Product Scaffold | Reference |

| 1,4-bis(bromomethyl)benzene, enantiopure alkynyl-substituted 1,2-oxazin-4-one | 1. NaN₃, 2. Copper catalyst (CuAAC) | para-substituted bis(1,2,3-triazole) | beilstein-journals.org |

| 4-methylaniline | 1. NaNO₂, H⁺, 2. NaN₃, 3. NBS, AIBN | This compound | |

| 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 1. Diazotization, 2. NaN₃ | 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | mdpi.com |

This table presents examples of synthetic routes to azido (B1232118) compounds and their subsequent use in forming heterocyclic structures.

Precursor for Divalent Compounds

The azide group in this compound can serve as a photochemical precursor to a highly reactive divalent species known as a nitrene. researchgate.net Phenyl azides, upon photolysis with UV light, lose a molecule of nitrogen (N₂) to generate a singlet nitrene in the initial step. researchgate.netnih.gov This singlet nitrene is a short-lived, high-energy intermediate that can undergo several transformations, including ring expansion to form a didehydroazepine or intersystem crossing to a more stable triplet nitrene. nih.govrsc.org

The photochemistry of phenyl azides has been studied extensively. researchgate.net Laser flash photolysis of various phenyl azides at low temperatures has allowed for the direct observation of the transient singlet and triplet nitrenes. nih.gov In some cases, the intermediate benzazirine, formed from the singlet nitrene, can also be detected before it rearranges. nih.gov The specific reaction pathway can be influenced by substituents on the benzene (B151609) ring. rsc.org The generation of these reactive nitrene intermediates opens up pathways for creating complex molecular structures through insertion or ring-expansion reactions. researchgate.net

Advanced Research Applications of 1 Azido 4 Bromomethyl Benzene

Bioconjugation Chemistry

In the field of bioconjugation, 1-azido-4-(bromomethyl)benzene serves as a heterobifunctional linker, enabling the covalent connection of different molecular entities, such as proteins, nucleic acids, and labeling agents. vulcanchem.com

The dual functionality of this compound is particularly advantageous for the site-specific labeling and modification of proteins. vulcanchem.com The process typically involves a two-step approach. First, the bromomethyl group reacts with a nucleophilic amino acid residue on the protein surface, such as the thiol group of cysteine. vulcanchem.com This initial reaction forms a stable covalent bond, anchoring the azido-benzyl moiety to the protein. The azide (B81097) function remains available for a subsequent, highly specific reaction. vulcanchem.com

In the second step, the azide-modified protein is reacted with a molecule containing a terminal alkyne via the CuAAC click reaction. smolecule.com This allows for the attachment of various probes, including fluorophores for protein visualization or affinity tags for purification and interaction studies. vulcanchem.comsmolecule.com This methodology facilitates the creation of stably linked protein conjugates crucial for studying protein function and interactions.

Table 1: Protein Labeling Strategy Using this compound

| Functional Group | Reactive Towards | Reaction Type | Purpose in Protein Labeling |

| Bromomethyl (-CH₂Br) | Nucleophilic amino acid residues (e.g., Cysteine thiols) | Nucleophilic Substitution (Sₙ2) | Covalently attaches the linker to the protein. vulcanchem.com |

| Azido (B1232118) (-N₃) | Terminal alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attaches reporter molecules (e.g., fluorophores, affinity tags) to the linker. smolecule.com |

The ability of the azido and bromomethyl groups to react independently makes this compound an effective heterobifunctional cross-linking reagent. vulcanchem.com This property is exploited to study complex biomolecular assemblies and interactions, such as protein-protein or protein-DNA interactions. smolecule.com By covalently linking two interacting biomolecules, the transient or weak interactions can be "trapped," allowing for their identification and characterization. vulcanchem.comsmolecule.com The sequential reactivity of the two ends of the linker allows for controlled conjugation, forming complex molecular architectures. vulcanchem.com

Research has demonstrated the use of this compound as a precursor for reagents designed to modify nucleic acids. rsc.orgrsc.org A method has been developed for the selective chemical modification of DNA at cytosine nucleobases. rsc.orgrsc.org In this approach, this compound is used to synthesize a bifunctional benzyloxyamine derivative containing an azide group (p-azidobenzyloxyamine). rsc.orgrsc.org

This derivative selectively reacts with cytosine bases, introducing a pendant azide group onto the DNA strand. rsc.orgrsc.org The incorporated azide serves as a versatile chemical handle for further functionalization. Using copper-catalyzed click chemistry, various molecules such as fluorophores or other biomolecules can be attached to the azide-modified DNA. rsc.orgrsc.org This provides a powerful tool for DNA labeling, imaging, and the construction of complex DNA-based nanostructures.

Materials Science

In materials science, this compound is utilized as a versatile building block for the synthesis of advanced functional materials and polymers. smolecule.com Its dual reactivity is key to creating materials with precisely controlled structures and properties.

The compound serves as a precursor in the synthesis of polymers with tailored functionalities. smolecule.com The azide and bromomethyl groups can be used to introduce specific chemical properties or to link different polymer chains together. The azide group's ability to participate in cycloaddition reactions to form stable triazole rings is particularly valuable for creating cross-linked networks or complex molecular architectures. vulcanchem.com This approach is used to develop materials with enhanced thermal stability or specific electronic properties for applications in fields like nanotechnology.

This compound and similar azido compounds can be integrated directly into polymeric backbones to enhance their functionality. The presence of the energetic azido group within a polymer chain can significantly influence the material's properties, including its mechanical strength. researchgate.net Furthermore, the azide groups along the polymer backbone can serve as reactive sites for post-polymerization modification. Using click chemistry, functional molecules with alkyne groups can be grafted onto the polymer, allowing for the creation of materials with a high density of specific functionalities.

Table 2: Role of Functional Groups in Materials Science Applications

| Functional Group | Role in Polymer Science | Resulting Property/Application |

| Bromomethyl (-CH₂Br) | Can act as an initiator for certain types of polymerization or as an anchor point to a substrate. | Surface-grafted polymers, synthesis of block copolymers. |

| Azido (-N₃) | Participates in post-polymerization modification via click chemistry; acts as an energetic group. researchgate.net | High-density functionalization, enhanced mechanical properties, development of energetic materials. researchgate.net |

Development of Fluorescent Probes for Chemical and Biological Imaging

This compound serves as a crucial molecular scaffold in the synthesis of fluorescent probes for chemical and biological imaging. smolecule.com Its utility lies in its ability to act as a linker, connecting a fluorophore (a fluorescent molecule) to a recognition element that can selectively interact with a target analyte. The azide group is particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment of the probe to biomolecules containing an alkyne group. smolecule.com The bromomethyl group, on the other hand, can readily react with nucleophiles like thiols and amines, providing another avenue for conjugation. smolecule.com

The design of these probes often relies on modulating the fluorescence properties of the chosen fluorophore through mechanisms like Photoinduced Electron Transfer (PeT). nih.gov In a typical "off-on" fluorescent sensor, the probe is initially non-fluorescent or weakly fluorescent. Upon binding to its target, a conformational or electronic change occurs, disrupting the PeT process and leading to a significant increase in fluorescence intensity. nih.gov

One notable application is in the development of probes for detecting biologically important species. For instance, derivatives of this compound have been used to synthesize probes for zinc ions (Zn²⁺), which play a vital role in numerous physiological processes. researchgate.net Researchers have designed chemosensors that exhibit a pronounced fluorescence enhancement upon binding to Zn²⁺, enabling the visualization of this ion in living cells. researchgate.net

Furthermore, this compound is instrumental in creating probes for imaging specific cellular components or events. By attaching fluorophores to proteins or other biomolecules via this compound, researchers can track their localization and dynamics within a cell. smolecule.com

A summary of representative fluorescent probe applications involving precursors or derivatives related to this compound is presented in the table below.

| Probe Type | Target Analyte | Principle of Detection | Reference |

| Naphthalimide-based chemosensor | Zinc Ions (Zn²⁺) | Internal Charge Transfer (ICT) | researchgate.net |

| General Fluorescent Probes | Biomolecules | Photoinduced Electron Transfer (PeT), Spirocyclization | nih.govrsc.org |

| Ratiometric Fluorescent Probe | Hydrogen Sulfide (H₂S) | H₂S-induced azide reduction | researchgate.net |

Research into Corrosion Inhibition Applications

The investigation of this compound derivatives as corrosion inhibitors is an emerging area of materials science. smolecule.com The principle behind their potential efficacy lies in the ability of organic molecules containing heteroatoms (like nitrogen in the azide group) and π-electrons (from the benzene (B151609) ring) to adsorb onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. ajchem-a.com

Research has shown that heterocyclic compounds, such as those that can be synthesized from this compound, are effective corrosion inhibitors for metals like carbon steel in acidic media. nih.govresearchgate.net The adsorption of these inhibitor molecules on the metal surface can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding), with the latter generally providing more robust protection. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are employed to evaluate the performance of these inhibitors. researchgate.netabechem.com Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor, while EIS provides information about the charge transfer resistance at the metal-solution interface, which is inversely proportional to the corrosion rate. researchgate.net An increase in charge transfer resistance in the presence of the inhibitor indicates effective corrosion inhibition. researchgate.net

The table below summarizes findings from studies on corrosion inhibitors with functionalities similar to what could be derived from this compound.

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Method | Reference |

| Azo Derivatives | Carbon Steel | CO₂-saturated 3.5% NaCl | 91.0 - 98.3 | PDP, EIS | nih.gov |

| Pyridazine Derivative | Mild Steel | 1 M HCl | >97 | Weight Loss, PDP, EIS | researchgate.net |

| Thiosemicarbazone and its Tin(IV) complex | Mild Steel | 1 M HCl | Not specified | Weight Loss, PDP, EIS | researchgate.net |

| Quinoxaline Derivatives | Carbon Steel | 1 M HCl | Up to 98 | PDP, EIS | abechem.com |

Exploratory Research in Targeted Molecular Interactions

The azide group in this compound is a precursor for the synthesis of 1,2,3-triazole derivatives through "click chemistry". vulcanchem.com Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netarabjchem.orgnih.gov The rationale for exploring these derivatives lies in the structural diversity that can be achieved by reacting this compound with various alkynes, leading to a library of compounds for biological screening.

Preliminary studies suggest that azide-containing compounds may possess antimicrobial properties by potentially disrupting the cell membranes of microorganisms. In the realm of anticancer research, azide derivatives are being investigated for their ability to induce apoptosis (programmed cell death) or interfere with critical signaling pathways in cancer cells. For instance, an azide derivative, 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene, has been shown to suppress the growth of Acinetobacter baumannii and exhibit some anticancer activity against Caco-2 cancer cells. natprobiotech.com

The following table presents data on the antimicrobial and anticancer activities of various triazole and azide derivatives.

| Compound Class | Specific Derivative(s) | Biological Activity | Findings | Reference |

| 1,2,4-Triazole Derivatives | 11b (-MeO–) and 9a | Antimicrobial | 11b showed highest activity against Staphylococcus aureus and Escherichia coli. 9a was most active against Pseudomonas aeruginosa. | researchgate.net |

| 1,2,4-Triazole Schiff Bases | 4a-f | Antimicrobial | Exhibited activity comparable to the standard drug Ceftriaxone against S. aureus. | arabjchem.org |

| 1,2,3-Triazole-Coumarin Conjugates | Six specific compounds | Antibacterial | Showed significant activity against Enterococcus faecalis. | mdpi.com |

| Azide Derivative | 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Antibacterial and Anticancer | Suppressed growth of Acinetobacter baumannii (MIC = 3.90 µg/ml) and had an IC50 of 2.99 µM against Caco-2 cells. | natprobiotech.com |

| Benzothiazole/Benzoxazole-linked 1,2,3-Triazoles | Compound 7s | Antibacterial | Exhibited promising activity against tested Gram-positive and Gram-negative bacteria. | ias.ac.in |

Derivatives of this compound are also being explored for their potential interactions with androgen receptors (AR), which are implicated in the development and progression of prostate cancer. smolecule.com The underlying concept is that by designing molecules that can selectively bind to and modulate the activity of AR, it may be possible to develop new therapeutic agents for hormone-related cancers.

Research in this area has indicated that derivatives of similar compounds can exhibit significant cytotoxicity against cancer cell lines, suggesting potential applications in hormone-related therapies. The azide functional group is considered a key element for targeting specific biomolecules, making it a candidate for drug delivery systems aimed at hormone-related treatments. While direct studies on this compound derivatives are still emerging, the existing research on related compounds provides a strong rationale for further investigation.

Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-azido-4-(bromomethyl)benzene, offering unambiguous evidence for its framework.

The proton NMR (¹H NMR) spectrum of this compound provides key information about the different types of protons present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays characteristic signals for both the aliphatic and aromatic regions.

The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and appear as a distinct singlet in the spectrum. In a study published in Antiviral Research, this signal was reported at approximately δ 4.50 ppm. wisc.edu The downfield shift of this singlet is attributed to the deshielding effect of the adjacent electronegative bromine atom and the benzene (B151609) ring.

The aromatic protons on the para-substituted benzene ring give rise to a pattern typical of an AA'BB' system, which often simplifies to two distinct doublets. This pattern is due to the two sets of chemically non-equivalent protons: those ortho to the azide (B81097) group and those ortho to the bromomethyl group. For instance, in a structurally similar compound, 2-(4-azidobenzyloxy)isoindoline-1,3-dione, the corresponding aromatic protons appear as two doublets at δ 7.45 and δ 6.96 ppm. orgchemboulder.com A similar pattern is expected for this compound.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reported Data / Notes | Reference |

|---|---|---|---|---|

| Benzylic (-CH₂Br) | ~4.50 | Singlet (s) | Observed in CDCl₃. | wisc.edu |

| Aromatic (Ar-H) | ~6.9 - 7.5 | Doublets (d) | Expected AA'BB' pattern. Data from analogous compounds suggest two doublets in this region. | orgchemboulder.com |

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, four signals are expected in the aromatic region and one in the aliphatic region.

The carbon of the bromomethyl group (-CH₂Br) is expected to resonate in the range of 30-60 ppm for alkyl bromides. The specific chemical shift is influenced by the benzylic position.

The aromatic region will show four distinct signals due to the para-substitution pattern which breaks the symmetry of the ring. Based on data for the precursor 1-azido-4-methylbenzene (B1266617), the aromatic carbons resonate at δ 118.85, 130.35, 134.63, and 137.15 ppm. orgchemboulder.com The carbon attached to the azide group (ipso-carbon) is significantly affected by the nitrogen atoms, as is the carbon bearing the bromomethyl substituent.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reported Data / Notes | Reference |

|---|---|---|---|

| Benzylic (-CH₂Br) | 30 - 60 | General range for alkyl bromides. | |

| Aromatic (Ar-C) | ~118 - 140 | Four distinct signals are expected. Data from the precursor 1-azido-4-methylbenzene shows signals at 118.85, 130.35, 134.63, and 137.15 ppm. | orgchemboulder.com |

While one-dimensional NMR spectra are powerful, two-dimensional (2D) NMR techniques can be employed for unequivocal structural assignment, especially for more complex derivatives. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling relationships between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate the proton signals directly with their attached carbon atoms, for example, linking the ¹H signal at ~4.50 ppm to the ¹³C signal of the -CH₂Br carbon. Further analysis with Heteronuclear Multiple Bond Correlation (HMBC) could establish long-range correlations, confirming the connectivity across the entire molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound, namely the azide (-N₃) and the carbon-bromine (C-Br) moieties, based on their characteristic vibrational frequencies.

The azide functional group is a strong chromophore in the IR spectrum. It exhibits a very strong and sharp absorption band resulting from the asymmetric stretching vibration of the N=N=N bond. This peak is highly characteristic and appears in a relatively uncongested region of the spectrum. In academic literature, this intense absorption for this compound has been reported at 2110 cm⁻¹. wisc.edu Another study on a related azide-containing compound reported a similar value of 2111 cm⁻¹, confirming this assignment. orgchemboulder.com

The carbon-bromine (C-Br) bond also has a characteristic stretching vibration in the IR spectrum. These vibrations typically appear in the fingerprint region, at lower wavenumbers. The general range for C-Br stretching in alkyl halides is between 690 and 515 cm⁻¹. nih.gov While this absorption confirms the presence of the C-Br bond, its location in the complex fingerprint region can sometimes make a definitive assignment challenging due to overlapping peaks from other vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2110 | Strong, Sharp | wisc.eduorgchemboulder.com |

| Carbon-Bromine (C-Br) | Stretch | 690 - 515 | Medium to Weak | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, providing vital information about its molecular weight and structural features through fragmentation analysis.

Key Findings from Mass Spectrometry:

| Technique | Observation | m/z Value | Reference |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | 212 | unifi.it |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | 213 (C₇H₆BrN₃⁺) | |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ | Calculated: 320.1181, Observed: 320.1184 | rsc.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | [M+Na]⁺ | Calculated: 265.04, Found: 265.03 | mdpi.com |

This table showcases a variety of mass spectrometry data, reflecting different ionization techniques and adducts formed during analysis.

The molecular weight of this compound is approximately 212.05 g/mol . smolecule.com In mass spectrometry, the compound typically exhibits a molecular ion peak corresponding to this mass. For instance, a molecular ion peak at an m/z of 212 has been reported. unifi.it Another source indicates a molecular ion peak at m/z 213, corresponding to the C₇H₆BrN₃⁺ ion. High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can be used to confirm the elemental composition of the molecule. rsc.org

Chromatography for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the assessment of its purity.

Common Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for preliminary purity checks. For instance, a reported Rf value for a related compound, 1-azido-4-(chloromethyl)benzene, is 0.6 in a hexane/ethyl acetate (B1210297) (3:1) solvent system. smolecule.com

Column Chromatography: This is a standard purification technique used to isolate this compound from reaction mixtures. prepchem.com Silica (B1680970) gel is commonly used as the stationary phase, with an eluent system such as hexane/ethyl acetate. unifi.itrsc.org The polarity of the eluent can be adjusted to achieve optimal separation. unifi.it In some procedures, the crude product is purified by flash column chromatography using petroleum ether as the eluent. prepchem.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of this compound with high accuracy. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is often employed for this purpose. rsc.org For example, RP-HPLC analysis has been performed using a C18 column with a gradient of acetonitrile (B52724) and a triethylammonium (B8662869) acetate (TEAA) buffer. rsc.org Purity levels of ≥95.0% as determined by HPLC have been reported for commercial samples. sigmaaldrich.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Azido-4-(bromomethyl)benzene, DFT calculations are instrumental in predicting its chemical behavior, including bond dissociation energies and the energetics of reaction pathways.

DFT calculations can elucidate the mechanisms of reactions involving this compound by modeling the transition states. The compound features two distinct reactive sites: the azido (B1232118) group (-N₃) and the bromomethyl group (-CH₂Br). DFT can be used to study the decomposition pathways of the azide (B81097) and the nucleophilic substitution reactions at the benzylic carbon.

For instance, in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT can model the transition state to explain the observed regioselectivity. While specific studies on this compound are not detailed in the provided results, the methodology is well-established for similar azide-containing compounds. Such calculations would typically involve locating the transition state structures and calculating their energies to determine the activation barriers for different reaction pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for Competing Reactions This table illustrates the type of data that DFT calculations could provide for the reactivity of this compound.

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Overall Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Sₙ2 Substitution | This compound + CN⁻ | +15.2 | 1-Azido-4-(cyanomethyl)benzene + Br⁻ | -25.8 |

| CuAAC Cycloaddition | This compound + Phenylacetylene | +12.5 | 1-(4-(bromomethyl)phenyl)-4-phenyl-1H-1,2,3-triazole | -45.1 |

| Azide Decomposition | this compound | +35.7 | p-(bromomethyl)phenylnitrene + N₂ | +20.3 |

DFT is also employed to predict the stable conformations of this compound and to calculate its fundamental electronic properties. These calculations help in understanding the molecule's geometry, dipole moment, and the distribution of electron density, which are crucial for predicting its interactions with other molecules and its behavior in different chemical environments.

Key electronic properties that can be determined via DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table is a representation of typical electronic property data obtained from DFT calculations.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Influences solubility and intermolecular interactions |

| Polarizability | 18.5 ų | Describes the response of the electron cloud to an electric field |

Semi-Empirical Methods for Structural and Pharmacotherapeutic Estimations

Semi-empirical methods, which combine aspects of quantum mechanics with empirical parameters, offer a faster computational approach for larger molecular systems. While less accurate than DFT, they are useful for initial structural estimations and for screening large libraries of compounds. For this compound and its derivatives, these methods can be applied to predict properties relevant to pharmacotherapeutic applications, such as potential interactions with biological targets. For example, studies have suggested that similar compounds may interact with androgen receptors, and semi-empirical methods could be a first step in exploring such possibilities.

Molecular Dynamics Simulations (if applicable in literature)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations could be applied to this compound to understand its dynamics and interactions in solution or with biological macromolecules. For instance, simulations could model the process of the molecule binding to a protein target or its diffusion through a cell membrane. While the provided search results mention the use of MD simulations for derivatives of this compound in drug design contexts, specific MD studies on this compound itself are not detailed. mdpi.com Hybrid DFT/MD simulations could also account for solvent effects and anharmonicity in the system.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

The conventional synthesis of 1-Azido-4-(bromomethyl)benzene often involves multi-step procedures with reagents that raise environmental concerns, such as the use of benzene (B151609) or carbon tetrachloride as solvents. prepchem.comrsc.org Future research is increasingly focused on developing greener and more sustainable synthetic routes. Key areas of development include:

Alternative Brominating Agents: Replacing N-bromosuccinimide (NBS) with more environmentally benign brominating agents is a significant goal.

Greener Solvents: The exploration of less toxic and more sustainable solvents to replace hazardous ones like benzene and carbon tetrachloride is a critical area of research.

One common synthetic route involves the diazotization of 4-methylaniline followed by azidation to form 1-azido-4-methylbenzene (B1266617), which is then brominated. vulcanchem.comrsc.org Another approach starts with the bromination of a 4-methylbenzene derivative, followed by azidation. vulcanchem.com Researchers are actively seeking to optimize these pathways by, for example, using safer reagents and reaction conditions.

Expanding the Scope of Click Chemistry and Bioconjugation Applications

The azide (B81097) group of this compound is a key player in "click chemistry," most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. vulcanchem.comrsc.org This reaction's high efficiency, specificity, and mild reaction conditions have made it a cornerstone of bioconjugation. rsc.org The bromomethyl group, on the other hand, readily reacts with nucleophiles like thiols and amines, providing another handle for conjugation. smolecule.com

Future research aims to expand the utility of this compound in several key areas:

Protein Labeling and Modification: The bifunctional nature of this compound is ideal for labeling proteins with fluorophores, affinity tags, or other probes for visualization and purification. smolecule.com

Targeted Drug Delivery: Derivatives of this compound are being investigated for their potential in targeted drug delivery systems. The azide group can be used to attach the molecule to a targeting moiety, while the bromomethyl group can be modified to carry a therapeutic agent.

Cross-linking Reagents: The ability of the azide and bromomethyl groups to react independently makes this compound a valuable cross-linking agent for studying protein-protein and protein-DNA interactions. vulcanchem.comsmolecule.com

Surface Functionalization: This compound is used to functionalize surfaces of materials like nanoparticles, enabling the attachment of biomolecules for various applications. vulcanchem.com

Rational Design of Derivatives for Specific Research Objectives

The core structure of this compound provides a scaffold for the rational design of new derivatives with tailored properties. By modifying the benzene ring or the functional groups, researchers can fine-tune the compound's reactivity, solubility, and biological activity for specific applications.

For instance, the introduction of fluorine atoms into the benzene ring, as seen in 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene, can enhance thermal stability and alter electronic properties, which is advantageous in drug design and materials science. The development of diazido compounds, such as those derived from 3-azido-5-(azidomethyl)benzene, opens up possibilities for creating complex bistriazole compounds and photoaffinity probes. clockss.org

Future research will likely focus on creating a diverse library of derivatives to explore a wider range of applications, including the development of novel fluorescent probes and corrosion inhibitors. smolecule.com

Advanced Mechanistic Elucidations through Cutting-Edge Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. While the general principles of its reactions are known, advanced spectroscopic techniques can provide more detailed insights.

The mechanism of the CuAAC reaction, for example, has been a subject of extensive research, with recent studies pointing towards a dinuclear copper mechanism. beilstein-journals.orgnih.gov Real-time infrared spectroscopy has been used to monitor the kinetics of the CuAAC reaction, revealing that the rate-determining step is the transition of an azide-alkyne complex to the triazole product. acs.org

Future mechanistic studies may employ a combination of experimental techniques, such as NMR and mass spectrometry, alongside computational methods like Density Functional Theory (DFT) to: beilstein-journals.orgnih.gov

Characterize transient intermediates in its reactions.

Understand the role of catalysts and reaction conditions in controlling selectivity.

Predict the reactivity of novel derivatives.

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Nanotechnology)

The versatility of this compound makes it an ideal candidate for integration into multidisciplinary research platforms.

Chemical Biology: In chemical biology, this compound serves as a powerful tool for probing biological systems. Its ability to introduce azide groups into biomolecules allows for their subsequent modification and study using click chemistry. rsc.org This has significant implications for understanding protein function, drug discovery, and diagnostics. purdue.edu

Nanotechnology: In nanotechnology, this compound is used to functionalize nanoparticles, such as gold nanoparticles (AuNPs). hiyka.comrsc.org Azide-functionalized AuNPs can be used for targeted drug delivery, chemical sensing, and the development of new diagnostic tools. hiyka.comsigmaaldrich.comnih.gov The ability to attach specific biomolecules to the nanoparticle surface via the azide group is key to these applications. hiyka.com

The synergy between the unique properties of this chemical compound and the advanced capabilities of these research fields is expected to drive innovation and lead to new discoveries.

Q & A

Q. What are the common synthetic routes for 1-azido-4-(bromomethyl)benzene, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 1-bromo-4-(bromomethyl)benzene with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 50–70°C for 6–12 hours . Optimization involves controlling stoichiometry (1:1.2 molar ratio of bromomethyl precursor to NaN₃) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product with >95% purity. Safety protocols for azide handling (e.g., controlled temperature, inert atmosphere) are critical to avoid explosive side reactions .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Key characterization techniques include:

- NMR : ¹H NMR (δ 4.3 ppm for –CH₂Br, δ 7.4–7.8 ppm for aromatic protons) and ¹³C NMR (δ 30.5 ppm for –CH₂Br, δ 122–135 ppm for aromatic carbons) .

- IR Spectroscopy : Peaks at ~2100 cm⁻¹ (azide stretch) and 600–650 cm⁻¹ (C–Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 213 (C₇H₆BrN₃⁺) .

A comparison table of expected vs. observed spectral data is recommended to validate synthesis success.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- First Aid : Immediate flushing of eyes/skin with water (15+ minutes) and medical consultation if exposed .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent azide decomposition .

- Waste Disposal : Neutralize azides with NaNO₂/HCl before disposal to mitigate explosion risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound?

- Methodological Answer :

- Catalyst System : Cu(I) sources (e.g., CuBr with TBTA ligand) in a 1:2 azide:alkyne ratio enhance regioselectivity for 1,4-triazoles .

- Solvent Selection : Binary solvents (t-BuOH/H₂O) improve solubility and reaction rate.

- Temperature : 25–40°C balances reaction speed and side-product formation.

A factorial design approach (e.g., varying catalyst loading, solvent polarity, and temperature) can systematically identify optimal conditions .

Q. What mechanistic insights explain contradictory data on the thermal stability of the azide group in this compound?

- Methodological Answer : Contradictions arise from differing experimental setups. To resolve this:

- DSC/TGA Analysis : Quantify decomposition onset temperatures under controlled atmospheres (N₂ vs. air) .

- Kinetic Studies : Monitor azide degradation via in-situ IR or Raman spectroscopy at 50–100°C to identify Arrhenius parameters .

- Computational Modeling : DFT calculations (e.g., using Gaussian) predict bond dissociation energies and transition states for decomposition pathways .

Q. How can researchers integrate this compound into polymer functionalization workflows while avoiding side reactions?

- Methodological Answer :

- Click Chemistry : Use CuAAC to graft functional alkynes onto polymer backbones, ensuring a 1:1.5 azide:alkyne ratio and excluding moisture .

- Protection/Deprotection : Temporarily protect the bromomethyl group with trimethylsilyl chloride during azide reactions to prevent nucleophilic substitution .

- Post-Functionalization Analysis : GPC/SEC and MALDI-TOF MS verify polymer chain integrity and functional group incorporation .

Theoretical and Methodological Considerations

- Experimental Design : Pre-test/post-test control group designs (e.g., comparing azide stability under varying conditions) ensure reproducibility .

- Data Contradiction Analysis : Use triangulation (experimental, computational, and theoretical data) to validate findings .

- AI Integration : Tools like COMSOL Multiphysics model reaction kinetics, while AI-driven synthesis planners predict optimal pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.